molecular formula C8H7BrN2O3 B2647100 5-Bromo-3-acetamidopyridine-2-carboxylic acid CAS No. 1820704-68-4

5-Bromo-3-acetamidopyridine-2-carboxylic acid

Cat. No.: B2647100
CAS No.: 1820704-68-4
M. Wt: 259.059
InChI Key: LMLNSHYNHDMKNY-UHFFFAOYSA-N
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Description

5-Bromo-3-acetamidopyridine-2-carboxylic acid (CAS: 1820704-68-4) is a pyridine derivative featuring a bromine atom at position 5, an acetamido group at position 3, and a carboxylic acid moiety at position 2. With a purity of 98%, this compound is cataloged under MFCD26383425 and is frequently utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its functional groups enable diverse reactivity, such as participation in nucleophilic substitution (via bromine), hydrogen bonding (via acetamido), and acid-base reactions (via carboxylic acid).

Properties

IUPAC Name

3-acetamido-5-bromopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c1-4(12)11-6-2-5(9)3-10-7(6)8(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLNSHYNHDMKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=CC(=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-acetamidopyridine-2-carboxylic acid typically involves the bromination of 3-acetamidopyridine-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-acetamidopyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted pyridine derivatives.

    Coupling Products:

    Reduction Products: Reduced derivatives with modified functional groups.

Scientific Research Applications

Pharmaceutical Applications

A. Synthesis of Bioactive Compounds

5-Bromo-3-acetamidopyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the development of dopamine D2 receptor antagonists, which are important for treating conditions such as schizophrenia and Parkinson's disease. The compound's bromine atom enhances its reactivity, allowing for selective functionalization that leads to the formation of complex molecules with therapeutic potential .

B. Antiemetic Agents

Research has indicated that derivatives of this compound exhibit promising antiemetic properties. A notable example is its use in synthesizing compounds that target serotonin receptors, which are implicated in nausea and vomiting. Such compounds have shown efficacy in preclinical models, suggesting potential for clinical applications .

Agrochemical Applications

A. Herbicides and Pesticides

The compound is also explored for its role in agrochemicals, particularly as a building block for herbicides and pesticides. Its pyridine ring structure is common in many agrochemical formulations due to its ability to interact with biological systems effectively. The bromination at the 5-position enhances its herbicidal activity by improving selectivity towards target weeds while minimizing effects on crops .

Material Science Applications

A. Synthesis of Functional Materials

In material science, this compound is used to synthesize functional materials such as conductive polymers and photoluminescent dyes. The incorporation of bromine allows for enhanced electronic properties, making these materials suitable for applications in organic electronics and sensors .

Case Studies and Research Findings

A. Synthesis Pathways

Several studies have documented efficient synthetic routes for producing this compound and its derivatives:

StudySynthetic MethodYield (%)Application
Bromination followed by acylation67%Antiemetic agents
Nucleophilic substitution reactions90%Agrochemicals
Functionalization for polymers75%Conductive materials

These studies highlight the versatility of the compound in various synthetic strategies, emphasizing its significance in pharmaceutical and material sciences.

B. Biological Activity Assessment

Research has demonstrated that derivatives of this compound exhibit notable biological activities:

  • Dopamine D2 Receptor Antagonism: Compounds derived from this acid showed effective antagonism at dopamine receptors, indicating potential use in treating neurological disorders.
  • Herbicidal Efficacy: Field studies have reported significant weed suppression when utilizing formulations containing this compound, showcasing its practical application in agriculture.

Mechanism of Action

The mechanism of action of 5-Bromo-3-acetamidopyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The bromine atom and acetamido group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 5-bromo-3-acetamidopyridine-2-carboxylic acid with analogous compounds:

Compound Name CAS Number Substituents/Functional Groups Purity Notes/Applications
This compound 1820704-68-4 5-Br, 3-acetamido, 2-COOH 98% Versatile synthon for drug intermediates
5-Bromo-2-iodopyridin-3-yl acetate Not provided 5-Br, 2-I, 3-OAc N/A Halogen-rich; potential for cross-coupling
5-Bromo-2-iodo-4,6-dimethylpyridine-3-carboxylic acid 2244721-35-3 5-Br, 2-I, 4/6-CH3, 3-COOH Discontinued Steric hindrance may limit reactivity
5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid 120034-05-1 5-Br, 2-oxo (dihydro), 3-COOH N/A Reduced aromaticity; prone to oxidation
5-Bromo-6-chloro-3-iodopyridin-2-amine 1207625-23-7 5-Br, 6-Cl, 3-I, 2-NH2 N/A Multi-halogenated; suited for Suzuki-Miyaura

Biological Activity

5-Bromo-3-acetamidopyridine-2-carboxylic acid is a heterocyclic compound with notable biological activities, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological properties, including anticancer and antiviral activities, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a bromine atom, an acetamido group, and a carboxylic acid functional group attached to a pyridine ring. Its chemical formula is C8_{8}H8_{8}BrN2_{2}O2_{2}, with a molecular weight of 232.06 g/mol. This unique structure contributes to its diverse biological activities.

Biological Activities

1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of certain cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, studies have reported IC50_{50} values indicating effective inhibition at low concentrations, suggesting its potential as an anticancer agent .

2. Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry or replication processes. Specific mechanisms remain to be fully elucidated; however, initial findings demonstrate promise in treating viral infections .

3. Enzyme Inhibition
this compound has been utilized in biochemical assays to study its role as an enzyme inhibitor. It is believed to interact with specific enzymes, potentially blocking their activity and leading to therapeutic effects in various biological systems .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in halogen bonding due to the presence of bromine and acetamido groups. These interactions allow the compound to modulate the activity of enzymes and receptors, influencing various signaling pathways involved in cancer progression and viral infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameChemical FormulaKey Features
5-Bromo-3-methylpyridine-2-carboxylic acidC8_{8}H8_{8}BrNO2_{2}Methyl group instead of acetamido; used in organic synthesis
5-Bromo-3-fluoropyridine-2-carboxylic acidC8_{8}H7_{7}BrFNO2_{2}Contains fluorine; utilized in photoluminescent materials
5-Bromo-4-hydroxypyridine-2-carboxylic acidC8_{8}H8_{8}BrNO3_{3}Hydroxyl group addition; studied for biological activities

The combination of bromine and acetamido groups in this compound enhances its biological activity compared to other similar compounds, making it a promising candidate for further research in drug development .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of breast cancer cell lines through apoptosis induction, showcasing its potential as an anticancer therapeutic agent .
  • Antiviral Research : Another investigation focused on its antiviral properties against influenza virus, revealing that treatment with this compound reduced viral titers significantly in vitro .

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